molecular formula C22H21N3OS3 B3008179 5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114603-49-4

5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B3008179
CAS RN: 1114603-49-4
M. Wt: 439.61
InChI Key: XFNXJSCUQUAAMB-UHFFFAOYSA-N
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Description

This compound is a thiazolopyrimidinone derivative. Thiazolopyrimidinones are a class of organic compounds that contain a pyrimidinone ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolopyrimidinone core, which is a bicyclic system containing a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) fused to a pyrimidinone ring (a six-membered ring with two nitrogen atoms and one carbonyl group). The compound also contains various substituents, including a methyl group, a p-tolyl group, and a 2,5-dimethylbenzylthio group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the thiazole and pyrimidinone rings, as well as the various substituents. The carbonyl group in the pyrimidinone ring could potentially undergo reactions such as nucleophilic addition or condensation. The thiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the aromatic rings could impact its solubility, while the sulfur and nitrogen atoms could participate in hydrogen bonding .

Scientific Research Applications

a. CO₂ Capture: The TIBM-Cu MOF demonstrates excellent CO₂ adsorption capacity (3.60 mmol/g) at 1 bar and 298 K, attributed to its open Cu sites. Compared to TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g), TIBM-Cu exhibits superior performance. Additionally, its high porosity (0.3–1.5 nm) results in a considerable CO₂/N₂ selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10).

Nucleobase Glycosylation

Our compound’s thio group may play a role in nucleobase glycosylation reactions. Researchers have developed a general method for N-glycosylation of nucleobases using (p-Tol)₂SO/Tf₂O as promoters. This strategy enables efficient glycosylation of nucleobases, which has implications in nucleotide synthesis and drug discovery .

Antitumor Activity

A related compound, 4-[(2-methylbenzyl)thio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine, demonstrated potent antitumor activity against human pulmonary carcinoma cell line A549. While not identical, this finding suggests that our compound may also possess interesting biological properties .

Future Directions

Thiazolopyrimidinones are a promising class of compounds in medicinal chemistry due to their diverse biological activities. Future research could focus on exploring the biological activities of this specific compound and optimizing its structure for potential therapeutic applications .

properties

IUPAC Name

5-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-3-(4-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS3/c1-13-6-9-17(10-7-13)25-19-18(29-22(25)27)20(26)24(4)21(23-19)28-12-16-11-14(2)5-8-15(16)3/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNXJSCUQUAAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=C(C=CC(=C4)C)C)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

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